molecular formula C11H16O2 B2488254 1-(4-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 18228-46-1

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2488254
CAS No.: 18228-46-1
M. Wt: 180.247
InChI Key: BFMJGRZIBITFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylpropanol backbone

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:

Safety and Hazards

“1-(4-Methoxyphenyl)-2-methylpropan-1-ol” is a combustible material. Containers may explode when heated. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) . It is advised to avoid contact with skin and eyes, and to not eat, drink, or smoke when using this product .

Future Directions

While specific future directions for “1-(4-Methoxyphenyl)-2-methylpropan-1-ol” are not mentioned in the search results, there is ongoing research into the synthesis and applications of similar compounds . This suggests that there may be potential for further exploration and development of this compound in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-methoxyacetophenone under hydrogen gas pressure. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJGRZIBITFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.5 ml 4-methoxy-benzaldehyde in 10 ml of toluene is added dropwise at 8° C. to 7.4 ml of a 2 M solution of isopropylmagnesium chloride in tetrahydrofuran. Then the mixture is allowed to come up to ambient temperature and stirred for 1 hour. Then the reaction is stopped by the addition of semisaturated aqueous ammonium chloride solution. The phases are separated and the aqueous phase is extracted with toluene. The combined organic phases are washed with semisaturated aqueous ammonium chloride solution and dried on magnesium sulphate. The solvents are eliminated in vacuo and the product thus obtained is further reacted directly.
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.